5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine
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Overview
Description
5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyridinyl group, converting it to a piperidine derivative.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized pyrazole derivatives, reduced piperidine derivatives, and substituted pyrazole compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole and pyridinyl groups contribute to its overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine
- 5-(methyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine
- 5-(chloromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine
Uniqueness
Compared to similar compounds, 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine stands out due to the presence of the difluoromethyl group. This group can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and binding affinity. The difluoromethyl group can also enhance the compound’s lipophilicity, making it more suitable for certain applications in drug development and material science.
Properties
Molecular Formula |
C9H8F2N4 |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
5-(difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine |
InChI |
InChI=1S/C9H8F2N4/c10-9(11)8-7(12)5-14-15(8)6-1-3-13-4-2-6/h1-5,9H,12H2 |
InChI Key |
AOSJHRGMVQQTTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N2C(=C(C=N2)N)C(F)F |
Origin of Product |
United States |
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